Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate

CAS No.: 1704081-91-3

Cat. No.: VC2747216

Molecular Formula: C22H34BN3O5

Molecular Weight: 431.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704081-91-3 |

|---|---|

| Molecular Formula | C22H34BN3O5 |

| Molecular Weight | 431.3 g/mol |

| IUPAC Name | tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C22H34BN3O5/c1-20(2,3)29-19(28)26-13-11-25(12-14-26)18(27)24-17-10-8-9-16(15-17)23-30-21(4,5)22(6,7)31-23/h8-10,15H,11-14H2,1-7H3,(H,24,27) |

| Standard InChI Key | ILUJRFJLILNJPU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

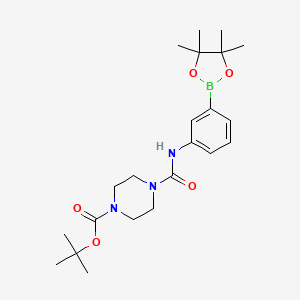

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate is an organoboron compound characterized by the following identifiers and structural elements:

| Property | Value |

|---|---|

| CAS Number | 1704081-91-3 |

| Molecular Formula | C22H34BN3O5 |

| Molecular Weight | 431.3 g/mol |

| IUPAC Name | tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperazine-1-carboxylate |

| InChIKey | ILUJRFJLILNJPU-UHFFFAOYSA-N |

The compound features a phenyl ring substituted at position 3 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester). This phenyl ring is connected via a carbamoyl group (-NHCO-) to a piperazine ring, which is further protected with a tert-butoxycarbonyl (Boc) group . The presence of the boronate ester makes this compound particularly valuable for cross-coupling reactions in organic synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate is crucial for its appropriate handling and application in research settings:

| Property | Value |

|---|---|

| Physical State | Solid (inferred) |

| Flash Point | 310.1±30.1 °C |

| Boiling Point | 589.1±50.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Solubility | Limited information available, likely soluble in common organic solvents |

The compound's high boiling point reflects its relatively high molecular weight and the presence of multiple functional groups capable of intermolecular interactions . The physical properties of this compound make it stable under normal laboratory conditions, although precautions should be taken to prevent decomposition during long-term storage.

Applications in Medicinal Chemistry and Materials Science

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate finds applications primarily as a synthetic intermediate in various research domains:

Pharmaceutical Research

The compound is primarily utilized in medicinal chemistry as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the boronate ester allows for selective carbon-carbon bond formation through Suzuki coupling reactions, enabling the construction of elaborate molecular architectures. The piperazine scaffold is a privileged structure in pharmaceutical compounds, appearing in numerous approved drugs across different therapeutic areas, including antipsychotics, antihistamines, and antibacterials.

| Storage Condition | Recommendation |

|---|---|

| Temperature | Store at 4°C; -4°C is preferred for extended storage |

| Container | Keep in tightly closed container |

| Environment | Store in a dry, well-ventilated area |

| Light Exposure | Protect from direct light (general recommendation for organic compounds) |

Proper storage is essential to prevent degradation of the boronate ester moiety, which can be susceptible to hydrolysis under certain conditions . The Boc protecting group can also be sensitive to acidic conditions, so exposure to acids should be avoided during storage.

Analytical Characterization

Analytical methods commonly employed for characterization of tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate include:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure of this compound, with characteristic signals for the tert-butyl group, tetramethyl groups of the dioxaborolane, aromatic protons, and the piperazine ring. Mass spectrometry can confirm the molecular weight, with the expected m/z value of 431.3 corresponding to the molecular ion.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to assess the purity of this compound. Commercial samples typically have a purity of ≥95% .

Research Applications and Chemical Transformations

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate can undergo various chemical transformations that highlight its utility in organic synthesis:

Suzuki-Miyaura Cross-Coupling

The boronate ester functionality enables Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, providing access to complex biaryl or styrene derivatives. This transformation is typically catalyzed by palladium complexes in the presence of a base.

Boc Deprotection

Treatment with acids such as trifluoroacetic acid (TFA) or HCl in dioxane can selectively remove the Boc protecting group, revealing a secondary amine on the piperazine ring for further functionalization. This selective deprotection strategy is valuable for the stepwise elaboration of complex molecular structures.

Further Functionalization

The compound serves as a versatile scaffold for the construction of more complex molecules through various transformations at the boronate ester and piperazine moieties. This multifunctional nature makes it valuable in diversity-oriented synthesis and the preparation of compound libraries for biological screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume